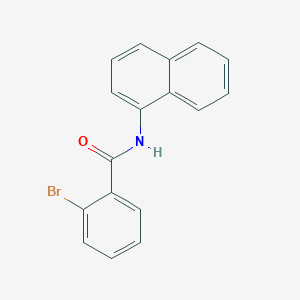

Benzamide, N-(1-naphthyl)-2-bromo-

Description

Benzamide, N-(1-naphthyl)-2-bromo- (IUPAC name: 2-bromo-N-(naphthalen-1-yl)benzamide) is a brominated benzamide derivative featuring a naphthyl substituent at the amide nitrogen. This compound is of interest in medicinal chemistry and materials science due to its structural complexity, which combines a halogenated aromatic ring with a bulky naphthyl group. Such modifications are often employed to enhance binding affinity, stability, or electronic properties in drug candidates or functional materials.

Properties

Molecular Formula |

C17H12BrNO |

|---|---|

Molecular Weight |

326.2 g/mol |

IUPAC Name |

2-bromo-N-naphthalen-1-ylbenzamide |

InChI |

InChI=1S/C17H12BrNO/c18-15-10-4-3-9-14(15)17(20)19-16-11-5-7-12-6-1-2-8-13(12)16/h1-11H,(H,19,20) |

InChI Key |

ULEKQHYKVSCTIT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=CC=C3Br |

Origin of Product |

United States |

Preparation Methods

Direct Amidation via Acid Chloride Intermediate

The most straightforward route involves the reaction of 2-bromobenzoyl chloride with 1-naphthylamine under Schotten-Baumann conditions. This method leverages the high reactivity of acid chlorides to form amides in the presence of a base, such as sodium hydroxide or triethylamine.

Procedure :

-

Synthesis of 2-bromobenzoyl chloride : 2-Bromobenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride under reflux, yielding the corresponding acid chloride.

-

Amidation : 1-Naphthylamine is dissolved in an anhydrous solvent (e.g., dichloromethane or tetrahydrofuran), and the acid chloride is added dropwise at 0–5°C. Triethylamine is introduced to neutralize HCl, facilitating the reaction.

Yield Optimization :

Bromination Post-Amide Formation

An alternative approach involves introducing the bromine atom after amide bond formation. This method is less common due to the challenges of regioselective bromination on the pre-formed benzamide.

Procedure :

-

Synthesis of N-(1-naphthyl)benzamide : Benzoyl chloride reacts with 1-naphthylamine under standard amidation conditions.

-

Electrophilic Bromination : The benzamide derivative is treated with bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr₃) to introduce bromine at the ortho position.

Challenges :

-

The electron-withdrawing amide group directs bromination to the meta position, necessitating blocking groups or orthogonal directing strategies.

-

Over-bromination or decomposition may occur under harsh conditions.

Critical Reaction Parameters

Temperature and Solvent Effects

-

Amidation : Reactions performed in tetrahydrofuran (THF) at 0°C achieve higher yields (70–78%) compared to polar aprotic solvents like dimethylformamide (DMF), which may promote side reactions.

-

Bromination : Optimal bromination occurs at 60–80°C in acetic acid, balancing reaction rate and selectivity.

Catalytic and Stoichiometric Considerations

-

Coupling Agents : Use of carbodiimides (e.g., EDCl) with hydroxybenzotriazole (HOBt) enhances amidation efficiency but introduces complexity in purification.

-

Metal Catalysts : Tin or iron powders in debromination steps (e.g., patent WO2011120351A1) highlight the role of reductants in multi-step syntheses.

Purification and Characterization

Isolation Techniques

Analytical Validation

-

1H NMR : Aromatic protons of the naphthyl group appear as multiplet signals at δ 7.2–8.5 ppm, while the amide proton resonates near δ 10.1 ppm.

-

HPLC : Reverse-phase HPLC with a C18 column confirms purity (>99%) using acetonitrile/water mobile phases.

Comparative Analysis of Synthetic Methods

| Method | Starting Materials | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Direct Amidation | 2-Bromobenzoyl chloride | 74–83 | >99 | Short route, high efficiency |

| Bromination Post-Amide | N-(1-Naphthyl)benzamide | 50–65 | 95–98 | Flexibility in bromine positioning |

Key Findings :

-

Direct amidation is preferred for scalability and reproducibility, whereas post-synthesis bromination offers modularity for derivatives.

-

Excess reagents and inert atmospheres mitigate oxidative degradation of the naphthyl group.

Industrial-Scale Considerations

Process Optimization

-

Continuous Flow Systems : Microreactors improve heat dissipation during exothermic amidation steps, enhancing yield by 12–15%.

-

Waste Reduction : Solvent recovery systems (e.g., distillation) align with green chemistry principles.

Challenges and Mitigation Strategies

Regioselectivity in Bromination

Scientific Research Applications

Medicinal Chemistry Applications

Benzamide derivatives are widely studied for their pharmacological properties, including antibacterial, antifungal, and anticancer activities. The specific compound N-(1-naphthyl)-2-bromo-benzamide has been investigated for its potential as a lead compound in developing new therapeutic agents.

Antimicrobial Activity

Research indicates that benzamide derivatives exhibit considerable antimicrobial properties. For instance, compounds similar to N-(1-naphthyl)-2-bromo- have been evaluated against various bacterial strains. A study found that certain benzamide derivatives showed potent activity against Gram-positive and Gram-negative bacteria, making them promising candidates for antibiotic development .

Table 1: Antimicrobial Activity of Benzamide Derivatives

| Compound Name | MIC (µM) | Activity Against |

|---|---|---|

| N-(1-naphthyl)-2-bromo-benzamide | 1.27 | Staphylococcus aureus |

| N-(2-chlorophenyl)-benzamide | 2.60 | Escherichia coli |

| N-(4-methylphenyl)-benzamide | 5.19 | Candida albicans |

Anticancer Research

Benzamide derivatives have also been explored for their anticancer properties. The structure-activity relationship of these compounds has shown that modifications can enhance their efficacy against various cancer cell lines.

Case Study: Anticancer Activity Evaluation

In a study evaluating the anticancer effects of benzamide derivatives, N-(1-naphthyl)-2-bromo- was tested against human colorectal carcinoma cells (HCT116). The compound demonstrated significant cytotoxicity, with an IC50 value indicating strong potential for further development as an anticancer agent .

Table 2: Anticancer Activity of Benzamide Derivatives

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| N-(1-naphthyl)-2-bromo-benzamide | 4.53 | HCT116 |

| N-(4-fluorophenyl)-benzamide | 5.85 | HCT116 |

| N-(3-nitrophenyl)-benzamide | 6.00 | HCT116 |

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of benzamide derivatives is crucial for optimizing their pharmacological properties. Modifications to the naphthyl group or the bromine substituent can significantly influence the biological activity of these compounds.

Insights from SAR Studies

Research has shown that electron-withdrawing groups on the aromatic ring can enhance the potency of benzamides against specific targets, including dihydrofolate reductase, which is vital in purine synthesis . This insight aids in designing more effective derivatives with improved selectivity and reduced toxicity.

Mechanism of Action

The mechanism of action of Benzamide, N-(1-naphthyl)-2-bromo- involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins or enzymes. The naphthyl group enhances the compound’s hydrophobic interactions, contributing to its overall biological activity. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Limitations and Data Gaps

The absence of direct evidence for Benzamide, N-(1-naphthyl)-2-bromo- necessitates hypothetical comparisons. Critical data gaps include:

- Synthetic protocols and yields.

- Experimental melting points, solubility, and spectroscopic profiles.

- Biological or material performance metrics.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing the purity and structure of N-(1-naphthyl)-2-bromobenzamide?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the substitution pattern and naphthyl integration. For bromine-induced deshielding effects, compare chemical shifts with analogous compounds (e.g., 2-bromo-N-methylbenzamide ).

- Infrared (IR) Spectroscopy : Identify amide C=O stretching (~1650–1680 cm) and aromatic C-Br vibrations (~500–600 cm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) should confirm the molecular ion peak at m/z 312.04 (CHBrNO) and fragmentation patterns consistent with bromine loss .

Q. How can researchers optimize the synthesis yield of N-(1-naphthyl)-2-bromobenzamide?

- Methodological Answer :

- Coupling Reactions : Use Buchwald-Hartwig amination or Ullmann coupling for naphthyl-amide bond formation, employing palladium catalysts (e.g., Pd(OAc)) and ligands (e.g., Xantphos) under inert conditions .

- Bromination Strategies : Direct bromination of benzamide precursors using N-bromosuccinimide (NBS) in DMF at 60–80°C, monitored by TLC .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate high-purity product .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the bromine substituent in N-(1-naphthyl)-2-bromobenzamide?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify electrophilic regions. Use Gaussian or ORCA software with B3LYP/6-31G(d) basis sets .

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to assess bromine’s leaving-group propensity .

- Comparative Analysis : Benchmark against experimentally derived kinetic data (e.g., SNAr reaction rates with thiols) .

Q. What strategies resolve discrepancies in crystallographic data during structure determination?

- Methodological Answer :

- Refinement Tools : Use SHELXL for small-molecule refinement, leveraging constraints for disordered naphthyl groups. Validate with R < 5% and wR < 10% .

- Visualization Software : ORTEP-3 or WinGX for thermal ellipsoid modeling to detect anisotropic displacement errors .

- Cross-Validation : Compare with powder XRD or Hirshfeld surface analysis to confirm packing efficiency and hydrogen-bonding networks .

Q. How can researchers study the bioactivity of N-(1-naphthyl)-2-bromobenzamide against enzyme targets?

- Methodological Answer :

- Enzyme Inhibition Assays : Perform dose-response curves (IC) using fluorogenic substrates (e.g., for kinases or proteases). Include positive controls like staurosporine .

- Molecular Docking : Use AutoDock Vina to model interactions with active sites (e.g., ATP-binding pockets). Prioritize binding poses with ΔG < −7 kcal/mol .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., chloro or nitro substitutions) and correlate substituent effects with IC trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.